Cas no 2703781-98-8 ((2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride)

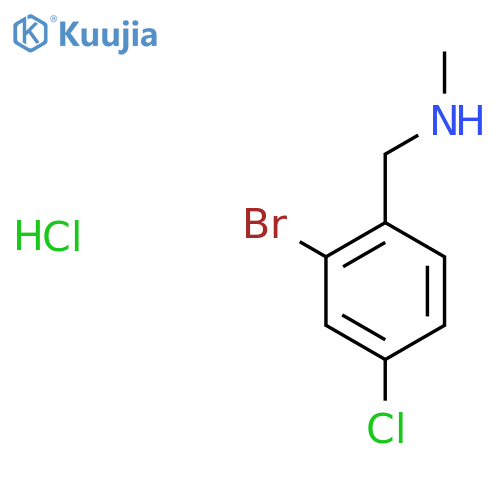

2703781-98-8 structure

商品名:(2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride

CAS番号:2703781-98-8

MF:C8H10BrCl2N

メガワット:270.981699466705

MDL:MFCD34551087

CID:5462031

PubChem ID:165946160

(2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Z5214955384

- [(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride

- (2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride

- (2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride

-

- MDL: MFCD34551087

- インチ: 1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(10)4-8(6)9;/h2-4,11H,5H2,1H3;1H

- InChIKey: LVWIRYHXTBYUKL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1CNC)Cl.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 121

- トポロジー分子極性表面積: 12

(2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33049729-10.0g |

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |

2703781-98-8 | 95% | 10g |

$3069.0 | 2023-05-03 | |

| Enamine | EN300-33049729-0.05g |

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |

2703781-98-8 | 95% | 0.05g |

$166.0 | 2023-09-04 | |

| 1PlusChem | 1P0280WP-250mg |

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |

2703781-98-8 | 95% | 250mg |

$308.00 | 2024-05-08 | |

| 1PlusChem | 1P0280WP-100mg |

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |

2703781-98-8 | 95% | 100mg |

$233.00 | 2024-05-08 | |

| 1PlusChem | 1P0280WP-2.5g |

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |

2703781-98-8 | 95% | 2.5g |

$1067.00 | 2024-05-08 | |

| Aaron | AR028151-5g |

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |

2703781-98-8 | 95% | 5g |

$1678.00 | 2025-02-15 | |

| Enamine | EN300-33049729-1.0g |

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |

2703781-98-8 | 95% | 1g |

$714.0 | 2023-05-03 | |

| Enamine | EN300-33049729-10g |

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |

2703781-98-8 | 95% | 10g |

$3069.0 | 2023-09-04 | |

| Enamine | EN300-33049729-5.0g |

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |

2703781-98-8 | 95% | 5g |

$2070.0 | 2023-05-03 | |

| Enamine | EN300-33049729-0.5g |

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |

2703781-98-8 | 95% | 0.5g |

$557.0 | 2023-09-04 |

(2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

2703781-98-8 ((2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量